molecular formula C21H19F3N2O4S B12627811 N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide

Cat. No.: B12627811
M. Wt: 452.4 g/mol
InChI Key: AUAYITOHJXJPHD-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 4-(trifluoromethoxy)phenyl group and at position 5 with an acetamide moiety. The acetamide side chain is further modified with a 3,4-dimethoxybenzyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the dimethoxybenzyl group may influence binding interactions through steric and electronic effects. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., thiazole and thiadiazole derivatives) exhibit notable anticancer, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula

C21H19F3N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H19F3N2O4S/c1-28-17-8-3-13(9-18(17)29-2)11-25-19(27)10-16-12-26-20(31-16)14-4-6-15(7-5-14)30-21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)

InChI Key

AUAYITOHJXJPHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the trifluoromethoxyphenyl group. The final step involves the introduction of the benzyl group substituted with methoxy groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their pharmacological relevance are summarized below:

Compound Name Core Structure Substituents/Modifications Reported Activity/Properties Reference
N-(3,4-Dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide (Target) Thiazole-acetamide 3,4-Dimethoxybenzyl; 4-(trifluoromethoxy)phenyl Inferred anticancer potential -
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Thiazole-triazole 4-Bromophenyl; benzodiazole-phenoxymethyl Docking affinity to enzymatic targets
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide (4a) Thiadiazole-acetamide 4-Chlorophenyl; 4-methylpiperazine Antimicrobial activity
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole-acetamide 4-Chlorophenoxy; trifluoromethylbenzylsulfanyl Structural similarity to antitumor agents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 3,4-Dichlorophenyl Structural mimic of benzylpenicillin
N-(4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole-acetamide 4-Fluorophenyl; acetylated dihydrothiadiazole Anticancer activity (apoptosis induction)
2-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}-N-(thiazol-2-yl)acetamide (Analog 2i) Thiazole-acetamide 4-(Trifluoromethoxy)phenyl; thiazol-2-yl Significant cytotoxicity against cancer cell lines
Key Observations:
  • Trifluoromethoxy Substitution : The presence of a 4-(trifluoromethoxy)phenyl group (as in the target compound and Analog 2i) correlates with enhanced anticancer activity due to improved membrane permeability and electron-withdrawing effects .
  • Dimethoxybenzyl Group : Unique to the target compound, this substituent may enhance binding to aromatic-rich enzymatic pockets, similar to the role of dichlorophenyl groups in .
  • Thiadiazole vs. Thiazole Cores : Thiadiazole derivatives (e.g., compounds 4a and ) often exhibit broader antimicrobial activity, whereas thiazole-acetamide analogs show specificity in cancer cell apoptosis .

Pharmacological Activity and Mechanisms

  • Anticancer Activity :
    • Analog 2i (4-(trifluoromethoxy)phenyl-thiazole) demonstrated potent activity against Hela, MCF-7, and HT-29 cell lines, inducing apoptosis via caspase activation .
    • The dihydrothiadiazole derivative in exhibited comparable efficacy, with IC50 values in the micromolar range, linked to its acetylated side chain stabilizing hydrogen bonds in the active site .
  • Antimicrobial Activity :
    • Thiadiazole-acetamide 4a showed moderate activity against Gram-positive bacteria, attributed to the 4-methylpiperazine group enhancing solubility and target engagement .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Substituents like -CF3, -Cl, and -Br on aromatic rings improve activity by increasing electrophilicity and binding to hydrophobic pockets .
  • Methoxy and Dimethoxy Groups: Enhance lipophilicity and metabolic stability, as seen in the target compound’s 3,4-dimethoxybenzyl group, which may prolong half-life compared to non-substituted analogs.
  • Heterocyclic Linkers : Triazole and thiadiazole linkers (e.g., in compound 9c) improve pharmacokinetic profiles but may reduce target specificity compared to simpler thiazole-acetamide scaffolds .

Biological Activity

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3,4-dimethoxybenzyl moiety.
  • A thiazole ring substituted with a trifluoromethoxy phenyl group.
  • An acetamide functional group.

This unique combination of chemical groups is believed to contribute to its biological activity, particularly its anticancer properties.

Anticancer Properties

Recent studies have highlighted the compound's potency against various cancer cell lines. Notably, it has shown significant cytotoxic effects against:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50 value of approximately 0.28 µg/mL , indicating strong growth inhibition through cell cycle arrest at the G2/M phase .
  • Acute Promyelocytic Leukemia (HL-60) : An IC50 of 9.6 µM was reported, with down-regulation of MMP2 and VEGFA expression levels observed in treated cells .

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinesin Spindle Protein (KSP) : This inhibition is crucial for disrupting mitotic processes in cancer cells.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Down-regulation of Key Proteins : It reduces the expression of proteins involved in tumor progression and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives, providing insights into structure-activity relationships (SAR):

CompoundCell LineIC50 ValueMechanism
Compound IMCF-70.28 µg/mLG2/M phase arrest
Compound IIHL-609.6 µMDown-regulation of MMP2 and VEGFA
Compound IIIHCT1163.29 µg/mLInhibition of growth

These findings suggest that modifications to the thiazole or acetamide groups can significantly enhance anticancer activity.

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